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Toxicological data and safety profile of Paroxypropione

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Paroxypropione: A Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available toxicological and safety data on **Paroxypropione**. Due to the age of the compound and its discontinued marketing, comprehensive modern toxicological data, including detailed experimental protocols and human clinical trial safety results, are limited. The information herein should be used for informational purposes only and is not exhaustive.

Introduction

Paroxypropione, also known as 4'-hydroxypropiophenone, is a synthetic, nonsteroidal estrogen that was formerly used medically as an antigonadotropin in Spain and Italy.[1] First synthesized in 1902, its antigonadotropic properties were identified in 1951, leading to its clinical use.[1] It is structurally related to p-hydroxybenzoic acid and parabens and is also a metabolite of diethylstilbestrol.[1] **Paroxypropione** is no longer marketed.[1]

Toxicological Data Summary

The available acute toxicity data for **Paroxypropione** reveals significant inconsistencies, particularly in oral LD50 values for rats. This highlights the need for caution when interpreting



this historical data. Detailed experimental protocols for these studies are not readily available in the public domain.

Table 1: Acute Toxicity of Paroxypropione

Species	Route of Exposure	LD50 Value	Reference
Rat	Oral	>500 mg/kg	[2]
Rat	Oral	11800 mg/kg	[3]
Mouse	Oral	2960 mg/kg	[3]
Mouse	Intraperitoneal	200 mg/kg	[2][4]

Note: The significant discrepancy in the reported oral LD50 values for rats (>500 mg/kg vs. 11800 mg/kg) could be due to differences in experimental conditions, vehicle used, or strain of rat. Without access to the original study protocols, the reason for this difference cannot be definitively determined.

Hazard Identification and Safety Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **Paroxypropione** is classified as an irritant.[5][6]

Table 2: GHS Hazard Classification for Paroxypropione

Hazard Class	Hazard Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory tract irritation)	H335: May cause respiratory irritation

A safety profile also indicates that **Paroxypropione** is considered a poison by intraperitoneal, subcutaneous, and parenteral routes.[7] It has been identified as an experimental teratogen



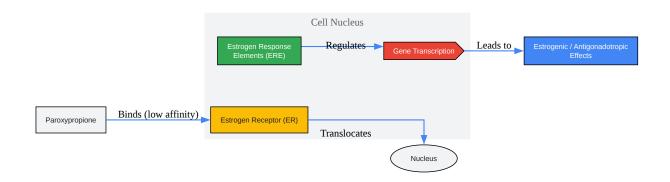
with other noted experimental reproductive effects.[7]

Mechanism of Action

Paroxypropione's biological effects are believed to be mediated through two primary mechanisms: interaction with the estrogen receptor and activity as a microtubule-targeting agent.

Estrogenic Activity

Paroxypropione is a weak estrogen receptor agonist.[1] It possesses a low affinity for the estrogen receptor, requiring high doses (e.g., 0.8 to 1.6 g/day) to elicit significant estrogenic and antigonadotropic effects.[1] Its estrogenic activity is estimated to be about 0.1% of that of estrone.[1]



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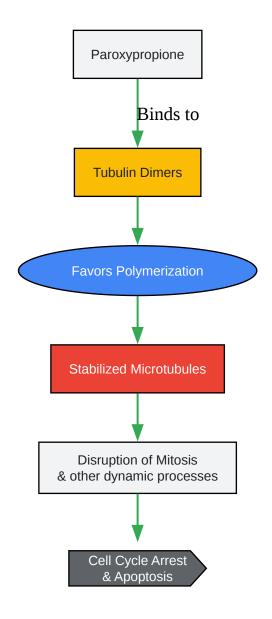
Caption: Conceptual pathway of **Paroxypropione**'s estrogenic activity.

Microtubule-Targeting Activity

Paroxypropione has also been studied for its potential role in breast cancer treatment, which is thought to be related to its activity as a microtubule-targeting agent (MTA).[8] It is suggested that **Paroxypropione** binds to tubulin, the protein subunit of microtubules, and promotes its



polymerization.[8] This stabilization of microtubules can disrupt dynamic cellular processes like mitosis, leading to cell cycle arrest and apoptosis, a mechanism common to several anticancer drugs.[9][10]



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Caption: Proposed mechanism of **Paroxypropione** as a microtubule-targeting agent.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion) for **Paroxypropione** is not well-documented in available literature. It is known to be an active



metabolite of the synthetic estrogen diethylstilbestrol.[1]

Gaps in Knowledge and Conclusion

The toxicological and safety profile of **Paroxypropione** is incomplete by modern standards. Key data, including detailed protocols for acute toxicity studies, comprehensive chronic toxicity, carcinogenicity, and mutagenicity data, as well as human safety data from clinical trials, are lacking. The conflicting LD50 values further underscore the limitations of the available historical data.

For drug development professionals, while **Paroxypropione** itself is not a current therapeutic, its dual mechanism of action as a weak estrogen receptor agonist and a potential microtubule-targeting agent presents an interesting scaffold for further investigation. However, any research based on this compound would necessitate a full, modern toxicological assessment to establish a reliable safety profile. Researchers should be aware of its irritant properties and handle it with appropriate personal protective equipment.

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